ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Description

The exact mass of the compound Ethyl(triphenyl)phosphonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

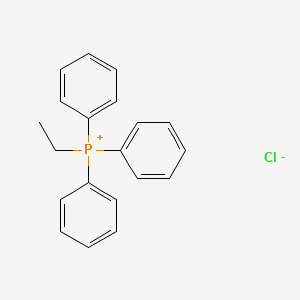

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBVBPTDHBAID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044467 | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896-33-3 | |

| Record name | Ethyltriphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000896333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl(triphenyl)phosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonium, ethyltriphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6R98590R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of ethyltriphenylphosphonium chloride from triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ethyltriphenylphosphonium chloride from triphenylphosphine (B44618) and an ethyl halide. This reaction is a cornerstone in organic synthesis, primarily for the preparation of phosphonium (B103445) ylides, which are the key reagents in the Wittig reaction for alkene synthesis.

Core Synthesis Pathway

The formation of this compound is achieved through the quaternization of triphenylphosphine. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the phosphorus atom of triphenylphosphine, bearing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic ethyl group of an ethyl halide. The halide is displaced as a leaving group, resulting in the formation of the phosphonium salt.

The general reaction is as follows:

(C₆H₅)₃P + CH₃CH₂-X → [(C₆H₅)₃P⁺-CH₂CH₃] X⁻

Where X represents a halogen (Cl, Br, I). The reaction is typically carried out by heating the reactants in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of ethyltriphenylphosphonium salts, compiled from various experimental procedures.

| Parameter | Value | Reactants & Conditions | Source(s) |

| Reactants | Triphenylphosphine, Chloroethane (B1197429) | Molar Ratio: 1:1 to 1:2 | [1] |

| Triphenylphosphine, Ethyl Bromide | Molar Ratio: 0.8:0.5 | [2] | |

| Solvent | Acetonitrile, Acetone, or Ethanol | - | [1] |

| Toluene | - | [2][3] | |

| Temperature | 120-160 °C | With Chloroethane | [1] |

| Reflux (approx. 110 °C) | With Ethyl Bromide in Toluene | [2][3] | |

| Pressure | 8-12 kg/cm ² | With Chloroethane | [1] |

| Reaction Time | 30-40 hours | With Chloroethane | [1] |

| 7.5-10 hours | With Ethyl Bromide in Toluene | [2][3] | |

| Yield | > 94% | With Chloroethane | [1] |

| 82.2% - 91.8% | With Ethyl Bromide in Toluene | [2][3] | |

| Purity | > 99% | With Chloroethane | [1] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of ethyltriphenylphosphonium halides are provided below. The first is a high-pressure method using chloroethane, and the second is a standard reflux method using ethyl bromide.

Protocol 1: High-Pressure Synthesis of this compound

This method, adapted from patent literature, is suitable for large-scale production and results in a high-purity product.[1]

Materials:

-

Triphenylphosphine (1 mol)

-

Chloroethane (1.0 - 1.2 mol)

-

Acetonitrile (5 - 8.5 mol)

-

Pressure Reactor

Procedure:

-

Charge the pressure reactor with triphenylphosphine and acetonitrile.

-

Seal the reactor and begin stirring.

-

Slowly add chloroethane to the reaction mixture.

-

After the addition is complete, heat the reactor to 120-140 °C.

-

Maintain the internal pressure at 8-12 kg/cm ² and continue the reaction for 30-40 hours.

-

After the reaction period, cool the reactor to room temperature and slowly vent the pressure.

-

The product will precipitate out of the solution.

-

Isolate the solid product by centrifugation or filtration.

-

Wash the collected solid with fresh, cold solvent (acetonitrile).

-

Dry the final product under vacuum to obtain this compound.

Protocol 2: Synthesis of Ethyltriphenylphosphonium Bromide via Reflux

This protocol is a more common laboratory-scale synthesis.

Materials:

-

Triphenylphosphine (0.8 mol)

-

Ethyl bromide (0.5 mol)

-

Toluene (1000 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 1500 mL three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine, ethyl bromide, and toluene.[2]

-

Heat the mixture to reflux with constant stirring.[2]

-

Maintain the reflux for 10 hours.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature. A white solid will precipitate.[2]

-

Collect the solid product by filtration.[2]

-

Wash the filter cake with a small amount of cold toluene.[3]

-

Dry the product in a vacuum oven at 50-70 °C until a constant weight is achieved.[2][3]

Reaction Pathway and Workflow

The following diagrams illustrate the SN2 reaction mechanism for the synthesis of this compound and a general experimental workflow.

Caption: SN2 reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of ethyltriphenylphosphonium halide.

References

Ethyltriphenylphosphonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of ethyltriphenylphosphonium chloride, a versatile quaternary phosphonium (B103445) salt widely utilized in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in the Wittig reaction, and elucidates its mechanism of action as a phase-transfer catalyst.

Core Properties and Specifications

This compound, with the CAS Number 896-33-3 , is a white to off-white crystalline solid.[1][2][3] It is a key reagent in various chemical transformations, most notably the Wittig reaction for the synthesis of alkenes.[4] The compound is hygroscopic and should be stored under an inert atmosphere.[2][5]

Physicochemical Data

| Property | Value | References |

| CAS Number | 896-33-3 | [1][5][6][7] |

| Molecular Formula | C₂₀H₂₀ClP | [1][2][6] |

| Molecular Weight | 326.80 g/mol | [1][2][8] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 240-245 °C | [1][2][5] |

| Solubility | Soluble in methanol, water, and alcohol.[1][5][9] | |

| Purity | Typically >98.0% (HPLC) | [1][2] |

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[8][10][11] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[10] It is sensitive to light and hygroscopic, necessitating storage in a cool, dark, and dry place under an inert atmosphere.[1][12] In case of fire, hazardous decomposition products may include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[12]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of triphenylphosphine (B44618) with chloroethane (B1197429).[1]

Materials:

-

Triphenylphosphine

-

Chloroethane

-

Acetonitrile (or other suitable organic solvent like acetone (B3395972) or ethanol)[1]

-

Pressure reactor

-

Centrifuge

-

Drying oven

Procedure:

-

In a pressure reactor, combine triphenylphosphine and acetonitrile.[1]

-

Add chloroethane dropwise to the mixture. The molar ratio of triphenylphosphine to chloroethane is typically between 1:1 and 1:2.[1]

-

Seal the reactor and heat the mixture to 120-160 °C, adjusting the pressure to 8-12 kg/cm ².[1]

-

Maintain these conditions for 30-40 hours.[1]

-

After the reaction is complete, cool the reactor to room temperature and reduce the pressure to normal atmospheric pressure.[1]

-

Centrifuge the resulting mixture to separate the solid product.[1]

-

Dry the collected solid in an oven at 100-105 °C for 8-24 hours to obtain this compound.[1]

-

For higher purity, the product can be recrystallized from a suitable solvent like acetonitrile.[1]

The Wittig Reaction: Synthesis of an Alkene

This compound is a precursor to the corresponding phosphonium ylide, the key reagent in the Wittig reaction for the conversion of aldehydes and ketones to alkenes.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium, sodium amide, or 50% sodium hydroxide (B78521) solution)[12][13]

-

Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)[12][13]

-

Aldehyde or ketone

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., 1-propanol (B7761284) or 95% ethanol/water)[10]

Procedure:

Part 1: Ylide Generation

-

In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent.

-

Cool the suspension in an ice bath.

-

Slowly add a strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change.

Part 2: Reaction with Carbonyl Compound

-

To the freshly prepared ylide solution, add the aldehyde or ketone dissolved in the same anhydrous solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 30 minutes to several hours).[12]

Part 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).[10][12]

-

Wash the combined organic layers with water and then with brine.[10]

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.[10]

-

The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide.

-

Purify the alkene by recrystallization. Triphenylphosphine oxide is generally more soluble in polar solvents like propanol (B110389) or ethanol, allowing for its separation from the less polar alkene product.[5]

Signaling Pathways and Logical Relationships

The Wittig Reaction Workflow

The Wittig reaction proceeds through a well-defined sequence of steps, starting from the phosphonium salt to the final alkene product.

Caption: A diagram illustrating the key stages of the Wittig reaction.

Mechanism of Phase-Transfer Catalysis

This compound can also function as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation shuttles anions from the aqueous phase into the organic phase, where they can react with the organic substrate.

Caption: General mechanism of phase-transfer catalysis using a phosphonium salt.

References

- 1. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. ijirset.com [ijirset.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Page loading... [guidechem.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of ethyltriphenylphosphonium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyltriphenylphosphonium chloride, a versatile quaternary phosphonium (B103445) salt. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support laboratory work and advance scientific understanding.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2][3] It is known to be hygroscopic and sensitive to light, necessitating storage under an inert atmosphere in a cool, dark place.[1][3][4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₀H₂₀ClP | [1][2][5] |

| Molecular Weight | 326.80 g/mol | [1][3][6] |

| CAS Number | 896-33-3 | [1][2][5] |

| Melting Point | 241-245 °C | [2][3][7] |

| Decomposition Temperature | >240 °C | [5] |

| Appearance | White to almost white powder/crystal | [1][2][3] |

| Solubility | Soluble in methanol, water, and alcohol.[2][3][8][9] | |

| Purity | Typically ≥ 98.0% (HPLC, Titration) | [1][2][3] |

Chemical Properties and Reactivity

This compound is a stable compound under recommended storage conditions but is incompatible with strong oxidizing agents.[4] Hazardous decomposition products upon thermal degradation include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[4]

This phosphonium salt is a key reagent in organic synthesis, most notably in the Wittig reaction to produce alkenes from aldehydes and ketones. It serves as a precursor to the corresponding phosphonium ylide. The compound also finds application as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][10][11]

The Wittig reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. This compound is a common precursor for the ethylidene ylide.

Caption: The Wittig reaction pathway using an ethyltriphenylphosphonium salt.

Experimental Protocols

A common method for the preparation of this compound involves the reaction of triphenylphosphine with ethyl chloride.[12] The following protocol is based on a patented synthesis method.[12][13]

Materials:

-

Triphenylphosphine

-

Ethyl chloride

-

Acetone (or other suitable organic solvent like acetonitrile)[12]

-

Pressure reactor

-

Centrifuge

-

Drying oven

Procedure:

-

Charge the pressure reactor with 1 molar equivalent of triphenylphosphine and 10 molar equivalents of acetone.[13]

-

Seal the reactor and add 1.5 molar equivalents of ethyl chloride.[13]

-

Heat the reactor to 150 °C, allowing the pressure to increase to approximately 12 kg/cm ².[13]

-

Maintain these conditions with stirring for 40 hours.[13]

-

After the reaction is complete, cool the reactor to room temperature and slowly vent to atmospheric pressure.[13]

-

Centrifuge the resulting slurry to separate the solid product from the solvent.[12]

-

Wash the solid product with fresh solvent.

-

Dry the purified solid in an oven at 105 °C for 18 hours to yield this compound.[13] Recrystallization from a solvent like acetonitrile (B52724) can be performed for higher purity.[12]

Note: This protocol is a summary and should be adapted with appropriate safety precautions and laboratory techniques.

The purity of this compound is often assessed by HPLC.[1][2][3]

Typical HPLC Conditions (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (containing a buffer such as phosphate (B84403) or an ion-pairing agent).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of approximately 254 nm.

-

Injection Volume: 10 µL

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Analysis: The purity is determined by comparing the peak area of the analyte in the sample to that of the standard.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Reference |

| ¹H NMR | Available in spectral databases.[14] |

| ¹³C NMR | Available in spectral databases.[15] |

| ³¹P NMR | Available in spectral databases.[6][16] |

| Mass Spectrometry | The parent ion, ethyl(triphenyl)phosphonium, has a monoisotopic mass of 291.130262636 Da.[15] |

Note: Specific chemical shifts and coupling constants can be found in the referenced spectral databases.

Safety and Handling

This compound is harmful if swallowed or in contact with skin.[4][5] It causes skin and serious eye irritation.[6]

Handling Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Work in a well-ventilated area or under a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

This guide provides foundational knowledge on this compound. For specific applications and advanced research, consulting the primary literature and safety data sheets is highly recommended.

References

- 1. labproinc.com [labproinc.com]

- 2. Ethyl Triphenyl Phosphonium Chloride,Manufacturer,Exporter,Supplier [tatvachemicals.tradeindia.com]

- 3. This compound | 896-33-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Ethyl(triphenyl)phosphonium chloride | C20H20ClP | CID 2724572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Ethyltriphenylphosphonium Bromide | CAS:1530-32-1 | ETPB [vestachem.com]

- 12. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]

- 13. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]

- 14. Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum [chemicalbook.com]

- 15. Ethyl(triphenyl)phosphonium | C20H20P+ | CID 73728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Solubility of Ethyltriphenylphosphonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyltriphenylphosphonium chloride in various organic solvents. This compound is a quaternary phosphonium (B103445) salt widely utilized as a phase-transfer catalyst, an ionic liquid, and a reagent in organic synthesis, most notably in the Wittig reaction. Its solubility is a critical parameter for reaction kinetics, process design, and purification. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility of Phosphonium Salts

The solubility of ionic compounds like this compound is governed by the principle of "like dissolves like." As a salt, it is composed of a large, relatively nonpolar organic cation (ethyltriphenylphosphonium) and a small, hard anion (chloride). Its solubility in organic solvents is a balance between the lattice energy of the salt and the solvation energy of the ions. Generally, polar organic solvents are required to solvate the ions effectively and overcome the crystal lattice energy. Steric hindrance around the phosphorus atom and the nature of the organic substituents also influence the solubility profile.

Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on product data sheets, patents, and scientific articles, a qualitative understanding of its solubility in common organic solvents can be established. The following table summarizes this information. For comparison, data for the analogous ethyltriphenylphosphonium bromide and iodide are also included, as the anion can influence solubility.

| Solvent Classification | Solvent | This compound | Ethyltriphenylphosphonium Bromide/Iodide |

| Polar Protic | Methanol | Soluble[1] | Soluble[2] |

| Ethanol | Soluble[2] | Soluble | |

| Polar Aprotic | Acetonitrile | Soluble[2] | Soluble |

| Acetone | Soluble | Soluble | |

| Dichloromethane | Soluble | Soluble | |

| Chloroform | Soluble | Soluble | |

| Nonpolar | Diethyl Ether | Insoluble | Insoluble |

| Benzene | Insoluble | Insoluble | |

| Hexane | Insoluble | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent (e.g., acetonitrile) at 25°C.

Materials:

-

This compound (high purity, dried)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes

-

Drying oven

Methodology:

-

Preparation of the Saturated Solution:

-

Add an excess amount of dried this compound to a series of scintillation vials. An excess is necessary to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 10 mL) of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to 25°C.

-

Allow the mixtures to equilibrate for at least 24 hours with constant agitation. A longer equilibration time (48-72 hours) may be necessary to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact weight of the empty vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total weight of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 60-80°C) under a gentle stream of nitrogen or under vacuum.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature.

-

Weigh the vial containing the dried this compound residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dried solute from the total mass of the solution.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

(Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature if necessary, though direct volume measurements are often used for simplicity.)

-

Alternative Analytical Techniques: Instead of gravimetric analysis, the concentration of the saturated solution can be determined using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): A calibration curve of known concentrations of this compound in the solvent of interest would be prepared and used to determine the concentration of the saturated solution.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a similar calibration curve approach can be used.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the determination of this compound solubility.

This guide provides a foundational understanding and practical methodology for assessing the solubility of this compound in organic solvents. Accurate solubility data is essential for the effective application of this versatile compound in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Formation of Ethyltriphenylphosphonium Ylide

This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the formation of ethyltriphenylphosphonium ylide, a crucial reagent in organic synthesis, particularly for the Wittig reaction.

Core Mechanism of Ylide Formation

The generation of ethyltriphenylphosphonium ylide is a two-step process commencing with the synthesis of its precursor salt, followed by deprotonation.

Step 1: Synthesis of the Phosphonium (B103445) Salt via SN2 Reaction

The initial step involves the formation of ethyltriphenylphosphonium bromide through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine (B44618) acts as a nucleophile, attacking the electrophilic ethyl carbon of ethyl bromide.[1][2][3] This reaction displaces the bromide ion, forming a stable phosphonium salt.[1] Due to the nature of the SN2 mechanism, primary alkyl halides like ethyl bromide react with high efficiency.[1][3]

Step 2: Deprotonation to Form the Ylide

The resulting ethyltriphenylphosphonium salt possesses acidic protons on the carbon atom adjacent (alpha) to the positively charged phosphorus atom. The strong electron-withdrawing nature of the phosphonium group enhances the acidity of these protons.[1][4] Treatment with a strong base, such as n-butyllithium (n-BuLi), results in the removal of one of these alpha-protons to yield the neutral ethyltriphenylphosphonium ylide.[1][5] This ylide is a resonance-stabilized species, existing as a hybrid of two contributing structures: the ylide form with adjacent positive and negative charges, and the phosphorane form containing a phosphorus-carbon double bond.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of the ylide precursor and the properties of the resulting species.

| Parameter | Value | Reactants/Species | Notes |

| Yield | 82.2% - 91.8% | Ethyltriphenylphosphonium bromide | Dependent on specific reaction conditions such as solvent and reaction time.[6][7] |

| Purity | >98.0% | Ethyltriphenylphosphonium bromide | As assayed by titration for commercial-grade reagents.[8] |

| Water Content | <1.0% | Ethyltriphenylphosphonium bromide | Determined by Karl Fischer titration for commercial-grade reagents.[8] |

| ³¹P NMR Shift (δ) | ~22 ppm (broad singlet) | A γ-oxido phosphonium ylide | In diethyl ether. The exact shift for ethyltriphenylphosphonium ylide may vary but provides a reference.[9] |

| ³¹P NMR Shift (δ) | 24.09 ppm | A stabilized phosphorus ylide | Provides a reference for the chemical shift range of phosphorus ylides.[10] |

| pKa | ~35 | Alkylphosphonium Salt | The approximate acidity of protons alpha to the phosphonium center.[4] |

Experimental Protocols

Synthesis of Ethyltriphenylphosphonium Bromide

This protocol is adapted from established laboratory procedures for the synthesis of the phosphonium salt precursor.[6][11]

Materials:

-

Triphenylphosphine (210 g, 0.8 mol)

-

Ethyl bromide (54 g, 0.5 mol)

-

Toluene (B28343) (1000 mL)

Procedure:

-

Equip a 1500 mL three-necked flask with a reflux condenser and a magnetic stirrer.

-

Sequentially add triphenylphosphine, ethyl bromide, and toluene to the flask.

-

Turn on the magnetic stirring and heat the mixture to reflux.

-

Maintain the reflux for approximately 10 hours.

-

After the reaction is complete, allow the system to cool naturally to about 50 °C. A significant amount of white solid will precipitate.

-

Collect the solid product by filtration using a Büchner funnel.

-

Wash the filter cake three times with 50 mL portions of toluene.

-

Transfer the resulting solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved. The expected yield is approximately 170.4 g (91.8%).[6]

Formation of Ethyltriphenylphosphonium Ylide

This is a general protocol for the deprotonation of the phosphonium salt to generate the ylide for immediate use in a subsequent reaction (e.g., a Wittig reaction).[1][5]

Materials:

-

Ethyltriphenylphosphonium bromide (from step 3.1)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

n-Butyllithium (n-BuLi) solution (typically 1.6 M or 2.5 M in hexanes)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend the dried ethyltriphenylphosphonium bromide in anhydrous THF in a suitable reaction flask.

-

Cool the suspension in an ice bath or a dry ice/acetone bath.

-

While stirring, slowly add one molar equivalent of n-butyllithium solution dropwise via syringe. The appearance of a characteristic color (often orange or deep red) indicates the formation of the ylide.

-

After the addition is complete, allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete deprotonation.

-

The resulting solution/suspension containing the freshly prepared ethyltriphenylphosphonium ylide is now ready for reaction with a carbonyl compound.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this guide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Ethyltriphenylphosphonium bromide, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 11. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

Crystal Structures of Ethyltriphenylphosphonium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various ethyltriphenylphosphonium salts. The ethyltriphenylphosphonium cation is a common building block in organic synthesis, catalysis, and pharmaceutical development. Understanding its solid-state behavior, including the conformation of the cation and the packing arrangements dictated by different counter-ions, is crucial for controlling the physical and chemical properties of these materials. This document summarizes key crystallographic data, details experimental methodologies for their determination, and visualizes the structural relationships of these important compounds.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for selected ethyltriphenylphosphonium salts. The conformation of the ethyltriphenylphosphonium cation is influenced by the nature of the counter-ion and the presence of solvent molecules in the crystal lattice. Generally, the phosphorus atom adopts a tetrahedral geometry. The orientation of the three phenyl rings and the ethyl group can vary, affecting the overall crystal packing.

Table 1: Crystallographic Data for Ethyltriphenylphosphonium Halide Salts

| Parameter | Ethyltriphenylphosphonium Bromide Dihydrate[1][2] | Ethyltriphenylphosphonium Iodide Hemihydrate |

| Formula | C₂₀H₂₀P⁺·Br⁻·2H₂O | C₂₀H₂₀P⁺·I⁻·0.5H₂O |

| Molecular Weight | 407.27 | 427.26 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 8.8030(2) | 10.8054(2) |

| b (Å) | 12.7450(3) | 21.0115(4) |

| c (Å) | 17.5779(3) | 16.5539(3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 107.01(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1972.14(7) | 3602.1(1) |

| Z | 4 | 8 |

| Temperature (K) | 200 | 293 |

| Radiation | Mo Kα | Mo Kα |

Table 2: Crystallographic Data for Other Ethyltriphenylphosphonium Salts

| Parameter | Ethyltriphenylphosphonium bis(tetracyanoquinodimethanide) |

| Formula | C₂₀H₂₀P⁺·(C₁₂H₄N₄)₂⁻ |

| Molecular Weight | 699.7 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.882(7) |

| b (Å) | 13.522(5) |

| c (Å) | 15.927(6) |

| α (°) | 75.34(3) |

| β (°) | 96.69(5) |

| γ (°) | 100.56(3) |

| Volume (ų) | 1800.5 |

| Z | 2 |

| Temperature (K) | 295 |

| Radiation | Not Specified |

Experimental Protocols

The determination of the crystal structure of ethyltriphenylphosphonium salts involves two key stages: synthesis of the salt and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.

General Synthesis of Ethyltriphenylphosphonium Halides

A common method for the synthesis of ethyltriphenylphosphonium halides is the quaternization of triphenylphosphine (B44618) with the corresponding ethyl halide.

Example Protocol for Ethyltriphenylphosphonium Bromide:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in a suitable solvent such as toluene (B28343) or acetonitrile.[4]

-

Addition of Alkyl Halide: Add a stoichiometric equivalent or a slight excess of ethyl bromide to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 10 hours).[4] The progress of the reaction can be monitored by techniques such as HPLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium (B103445) salt will typically precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with a non-polar solvent like toluene or diethyl ether to remove any unreacted starting materials, and dry under vacuum.[4]

A similar procedure can be followed for the synthesis of the chloride and iodide salts using ethyl chloride and ethyl iodide, respectively. For ethyl chloride, the reaction may need to be carried out under pressure due to its low boiling point.[5]

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate structure determination. The choice of solvent and crystallization technique is critical.

Protocol for Ethyltriphenylphosphonium Bromide Dihydrate: [2]

-

Method: Slow evaporation from an aqueous solution.

-

Procedure:

-

Prepare a saturated solution of the synthesized ethyltriphenylphosphonium bromide in boiling water.

-

Allow the solution to cool slowly to room temperature.

-

Leave the solution undisturbed, allowing the solvent to evaporate slowly at ambient temperature.

-

Colorless, block-like crystals suitable for X-ray diffraction will form over several days.

-

General Crystallization Techniques for Phosphonium Salts:

-

Slow Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.

-

Vapor Diffusion: Dissolve the phosphonium salt in a solvent in which it is readily soluble. Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the salt and promoting the growth of single crystals.

-

Solvent Layering: Carefully layer a less dense solvent in which the salt is soluble on top of a denser solvent in which it is insoluble. The salt is dissolved in the top layer. Slow diffusion at the interface can lead to the formation of crystals.

Structural Relationships and Visualization

The crystal packing of ethyltriphenylphosphonium salts is a function of the size and shape of the anion, as well as the potential for hydrogen bonding and other non-covalent interactions. The following diagram illustrates the general synthetic pathway and the relationship between the ethyltriphenylphosphonium cation and various anions for which crystal structures have been determined.

Caption: Synthetic pathway to the ethyltriphenylphosphonium cation and its assembly with various anions to form crystalline solids.

This guide provides a foundational understanding of the crystal structures of ethyltriphenylphosphonium salts. The presented data and protocols are intended to assist researchers in the rational design and development of new materials and pharmaceuticals based on this versatile cation. Further research is warranted to elucidate the crystal structures of the simple chloride and tetrafluoroborate salts to provide a more complete picture of the solid-state behavior of this class of compounds.

References

- 1. Ethyltriphenylphosphonium bromide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN106397483A - Ethyl triphenyl phosphonium chloride preparation method - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectroscopic Data of Ethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyltriphenylphosphonium chloride, a quaternary phosphonium (B103445) salt with applications in organic synthesis, particularly as a phase-transfer catalyst and a precursor to Wittig reagents. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the compound, details the experimental protocols for data acquisition, and presents visualizations to aid in understanding its structure and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy for this compound. It is important to note that while data for the chloride salt is presented, spectroscopic data for the analogous bromide and iodide salts are very similar due to the minimal influence of the halide counter-ion on the cationic moiety's spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.60 - 7.90 | m | 15H | P-C₆H ₅ | |

| 3.30 - 3.60 | m | 2H | P-CH ₂-CH₃ | |

| 1.35 - 1.50 | dt | 3H | P-CH₂-CH ₃ | ~7 (³JHH), ~20 (³JPH) |

Note: The exact chemical shifts and coupling patterns can be influenced by solvent and concentration. The data presented is a representative compilation.

Table 2: ¹³C NMR Spectroscopic Data of Ethyltriphenylphosphonium Cation in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |

| 135.0 (d) | para-C of P-C₆H₅ | ~3 (⁴JPC) |

| 133.5 (d) | ortho-C of P-C₆H₅ | ~10 (²JPC) |

| 130.5 (d) | meta-C of P-C₆H₅ | ~13 (³JPC) |

| 118.5 (d) | ipso-C of P-C₆H₅ | ~88 (¹JPC) |

| 18.0 (d) | P -CH₂-CH₃ | ~50 (¹JPC) |

| 7.5 (d) | P-CH₂-C H₃ | ~5 (²JPC) |

Table 3: ³¹P NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Solvent | Reference |

| ~25 | CDCl₃ | 85% H₃PO₄ |

The ³¹P NMR spectrum of benzyltriphenylphosphonium (B107652) chloride, a closely related compound, shows a singlet at 23.8 ppm in CDCl₃.[1]

Table 4: Key IR Absorption Bands of Ethyltriphenylphosphonium Salts

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3080 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch |

| 1585 | Medium | C=C stretch (phenyl ring) |

| 1485 | Medium | C=C stretch (phenyl ring) |

| 1435 | Strong | P-C stretch (P-Ph) |

| 1110 | Strong | P-C stretch (P-Ph) |

| 720, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: The IR spectrum of solid samples can be influenced by the sampling method (e.g., KBr pellet, ATR).

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 or 100 MHz. Proton decoupling is used to simplify the spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

³¹P NMR: ³¹P NMR spectra are recorded with proton decoupling.[2] The chemical shifts are referenced externally to an 85% H₃PO₄ standard (δ 0.0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

The Advent and Evolution of Phosphonium Salts: A Cornerstone of Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

From their initial discovery to their indispensable role in contemporary organic chemistry, phosphonium (B103445) salts have carved a significant niche as versatile reagents and catalysts. Their unique reactivity has paved the way for the development of some of the most powerful and widely used synthetic methodologies, enabling the construction of complex molecular architectures with high precision and efficiency. This technical guide delves into the discovery and history of phosphonium salts in organic synthesis, providing an in-depth exploration of their applications in key chemical transformations, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

The Dawn of an Era: Early Discoveries

The history of phosphonium salts dates back to the 19th century, with early investigations into the chemistry of phosphorus. However, their synthetic utility remained largely unexplored until the mid-20th century. A pivotal moment arrived in 1919 when Hermann Staudinger and Jules Meyer reported the reaction between phenyl azide (B81097) and triphenylphosphine (B44618), which produced an iminophosphorane.[1][2] This discovery, now known as the Staudinger reaction, laid the groundwork for the understanding of the reactivity of trivalent phosphorus compounds.

The true potential of phosphonium salts in carbon-carbon bond formation was unlocked by the groundbreaking work of Georg Wittig. In 1954, Wittig and his student, Ulrich Schöllkopf, published their seminal work on the reaction of phosphonium ylides, generated from phosphonium salts, with carbonyl compounds to form alkenes.[3][4][5][6][7][8][9] This elegant and highly effective method, famously known as the Wittig reaction, revolutionized the field of olefin synthesis and earned Georg Wittig the Nobel Prize in Chemistry in 1979.[3][4][5][6][8][10]

The Wittig Reaction and Its Progeny: A Revolution in Alkene Synthesis

The Wittig reaction remains one of the most important methods for the synthesis of alkenes from aldehydes and ketones.[6][8] The reaction proceeds through the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which is typically generated in situ by treating a phosphonium salt with a strong base.[6][7]

The Wittig Reaction: Mechanism and Stereoselectivity

The mechanism of the Wittig reaction has been the subject of extensive study. It is now widely accepted that the reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[3][5][11] This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[12]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[11][13]

-

Non-stabilized ylides , which bear electron-donating or alkyl groups on the carbanion, typically react irreversibly and kinetically to afford predominantly the (Z)-alkene.[7][13]

-

Stabilized ylides , which have an electron-withdrawing group that can delocalize the negative charge, react reversibly and under thermodynamic control to give mainly the (E)-alkene.[7][13]

Table 1: Stereoselectivity of the Wittig Reaction with Different Ylides

| Ylide Type | Substituent on Carbanion | Typical Aldehyde/Ketone | Predominant Alkene Isomer | Reference |

| Non-stabilized | Alkyl, H | Aliphatic Aldehyde | (Z)-alkene | [11] |

| Stabilized | Ester, Ketone, CN | Aromatic Aldehyde | (E)-alkene | [11] |

| Semi-stabilized | Aryl | Aromatic Aldehyde | Mixture of (E) and (Z) | [11] |

Experimental Protocol: A Classic Wittig Reaction

Synthesis of (E)-Stilbene from Benzaldehyde (B42025) and Benzyltriphenylphosphonium (B107652) Chloride

Materials:

-

Benzyltriphenylphosphonium chloride (1.0 eq)

-

Sodium methoxide (B1231860) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzaldehyde (1.0 eq)

-

Water

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMF.

-

Cool the suspension to 0 °C and add sodium methoxide portion-wise. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of benzaldehyde in anhydrous DMF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford (E)-stilbene.

Caption: The Wittig reaction workflow.

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant modification of the Wittig reaction was developed independently by Leopold Horner and William S. Wadsworth and William D. Emmons in the late 1950s and early 1960s.[14] The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides.[14] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification.[14] The HWE reaction generally provides excellent selectivity for the (E)-alkene.[14][15]

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium Salt | Phosphonate Ester |

| Ylide/Carbanion | Phosphonium Ylide | Phosphonate Carbanion |

| Basicity of Nucleophile | More Basic | Less Basic |

| Nucleophilicity | Less Nucleophilic | More Nucleophilic |

| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Water-soluble Phosphate Ester (easily removed) |

| Stereoselectivity | Dependent on ylide structure (Z or E) | Generally high (E)-selectivity |

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Synthesis of (E)-Ethyl Cinnamate

Materials:

-

Triethyl phosphonoacetate (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Water

-

Brine

Procedure: [16]

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C.

-

Add triethyl phosphonoacetate dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear.

-

Add a solution of benzaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford (E)-ethyl cinnamate.

Caption: The Horner-Wadsworth-Emmons reaction workflow.

Expanding the Synthetic Toolkit: Other Key Reactions Involving Phosphonium Salts

The utility of phosphonium salts extends far beyond the Wittig and HWE reactions. They are key intermediates in a variety of other indispensable organic transformations.

The Mitsunobu Reaction

Discovered by Oyo Mitsunobu in 1967, this reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[10][17][18] The reaction typically employs triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[17] An alkoxyphosphonium salt is a key intermediate in this process.

Table 3: Representative Nucleophiles and Products in the Mitsunobu Reaction

| Nucleophile (Nu-H) | pKa | Product |

| Carboxylic Acid (RCOOH) | ~5 | Ester (RCOOR') |

| Phenol (ArOH) | ~10 | Aryl Ether (ArOR') |

| Thiol (RSH) | ~10 | Thioether (RSR') |

| Hydrazoic Acid (HN₃) | 4.6 | Azide (N₃R') |

| Phthalimide | 8.3 | N-Alkylphthalimide |

Experimental Protocol: Mitsunobu Reaction

Esterification of (S)-2-Octanol with Benzoic Acid

Materials: [19]

-

(S)-2-Octanol (1.0 eq)

-

Triphenylphosphine (1.5 eq)

-

Benzoic acid (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Ethyl acetate (B1210297)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure: [19]

-

To a solution of (S)-2-octanol and benzoic acid in anhydrous THF, add triphenylphosphine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford (R)-2-octyl benzoate.

Caption: Simplified signaling pathway of the Mitsunobu reaction.

The Appel Reaction

Developed by Rolf Appel in the 1970s, the Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄, CBr₄).[2][20][21] The reaction proceeds via the formation of a halophosphonium salt intermediate.[2][20] A significant advantage of the Appel reaction is its compatibility with a wide range of functional groups.

Table 4: Common Halogenating Agents and Products in the Appel Reaction

| Halogenating Agent | Product | Typical Reaction Conditions |

| Carbon tetrachloride (CCl₄) | Alkyl chloride | Reflux in CCl₄ |

| Carbon tetrabromide (CBr₄) | Alkyl bromide | 0 °C to room temperature |

| Iodine (I₂) / Triphenylphosphine | Alkyl iodide | Room temperature |

Experimental Protocol: Appel Reaction

Synthesis of 1-Bromobutane from 1-Butanol (B46404)

Materials: [2]

-

1-Butanol (1.0 eq)

-

Carbon tetrabromide (1.3 eq)

-

Triphenylphosphine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure: [2]

-

To a cooled solution (0 °C) of 1-butanol in anhydrous DCM under a nitrogen atmosphere, add carbon tetrabromide and triphenylphosphine.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by distillation or flash column chromatography to afford 1-bromobutane.

Caption: Logical relationship in the Appel reaction mechanism.

The Staudinger Reaction and Ligation

As mentioned earlier, the Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an iminophosphorane.[1][2] This intermediate can then be hydrolyzed to produce a primary amine and triphenylphosphine oxide.[1][22][23][24] The Staudinger reduction is a mild and efficient method for the conversion of azides to amines.[1][22][23][24] A modern and powerful extension of this reaction is the Staudinger ligation, a bioorthogonal reaction used for the selective labeling of biomolecules.

Table 5: Applications of the Staudinger Reaction and Ligation

| Reaction | Key Transformation | Application |

| Staudinger Reduction | R-N₃ → R-NH₂ | Synthesis of primary amines |

| Staudinger Ligation | R-N₃ + Phosphine-Ester → R-NH-C(O)-R' | Bioconjugation, chemical biology |

Experimental Protocol: Staudinger Reduction

Synthesis of Aniline (B41778) from Phenyl Azide

Materials: [22]

-

Phenyl azide (1.0 eq)

-

Triphenylphosphine (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water (10.0 eq)

Procedure: [22]

-

To a solution of phenyl azide in THF, add triphenylphosphine and water at room temperature.

-

Heat the reaction mixture at 65 °C for 6 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford aniline (90% yield).[22]

Caption: Experimental workflow for the Staudinger reduction.

Phosphonium Salts as Phase-Transfer Catalysts

Beyond their role as stoichiometric reagents, phosphonium salts have emerged as highly effective phase-transfer catalysts (PTCs).[25][26][27] They facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic nature of the phosphonium cation allows it to transport an anionic reactant from the aqueous phase into the organic phase, where the reaction can proceed.[26] Phosphonium salt PTCs are often more thermally stable than their ammonium counterparts.[25]

Table 6: Comparison of Quaternary Ammonium and Phosphonium Salts as Phase-Transfer Catalysts

| Catalyst Type | General Structure | Key Advantages | Key Disadvantages |

| Quaternary Ammonium Salt | R₄N⁺X⁻ | Readily available, lower cost | Lower thermal stability (Hofmann elimination) |

| Quaternary Phosphonium Salt | R₄P⁺X⁻ | Higher thermal stability, often more effective | Higher cost, potential for side reactions |

Conclusion: An Enduring Legacy and a Bright Future

The discovery and development of phosphonium salts have had a profound and lasting impact on the field of organic synthesis. From the revolutionary Wittig reaction to their applications in a myriad of other powerful transformations and as robust phase-transfer catalysts, these compounds have become indispensable tools for chemists in academia and industry. The ongoing exploration of new phosphonium salt-based reagents and catalytic systems continues to push the boundaries of chemical synthesis, promising even more innovative and efficient methods for the construction of complex molecules that are vital for medicine, materials science, and beyond. The rich history of phosphonium salts serves as a testament to the power of fundamental research and the continuous evolution of the art and science of organic chemistry.

References

- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. adichemistry.com [adichemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. quora.com [quora.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. Appel reaction - Wikipedia [en.wikipedia.org]

- 21. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 22. Staudinger Reaction | NROChemistry [nrochemistry.com]

- 23. jk-sci.com [jk-sci.com]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. benchchem.com [benchchem.com]

- 26. nbinno.com [nbinno.com]

- 27. alfachemic.com [alfachemic.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing Ethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the stereoselective formation of alkenes from carbonyl compounds. This reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with an aldehyde or a ketone.[1][2] Ethyltriphenylphosphonium chloride is a commonly employed phosphonium (B103445) salt precursor for the generation of the corresponding non-stabilized ylide, which is particularly useful for the synthesis of (Z)-alkenes from aldehydes.[1] These application notes provide detailed protocols for the preparation of ethyltriphenylphosphonium salts, the in situ generation of the corresponding ylide, and its subsequent reaction with various carbonyl compounds.

Core Concepts and Mechanism

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, forming a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring.[2] This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[1]

Non-stabilized ylides, such as the one derived from this compound, typically react with aldehydes to produce predominantly the (Z)-alkene isomer under salt-free conditions.[1][3] The stereochemical outcome is a result of the kinetic control of the reaction, where the sterically less hindered approach of the ylide and aldehyde leads to the cis-substituted oxaphosphetane intermediate.[4]

Experimental Protocols

Protocol 1: Preparation of Ethyltriphenylphosphonium Salts

The synthesis of ethyltriphenylphosphonium salts is typically achieved via an SN2 reaction between triphenylphosphine and an ethyl halide.[2]

Materials:

-

Triphenylphosphine

-

Ethyl bromide or Ethyl iodide

-

Toluene (B28343) or Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure for Ethyltriphenylphosphonium Bromide Synthesis:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Add ethyl bromide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 7.5-10 hours.[5]

-

A white precipitate of ethyltriphenylphosphonium bromide will form.

-

Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the filter cake with toluene to remove any unreacted starting materials.[5]

-

Dry the solid under vacuum to obtain pure ethyltriphenylphosphonium bromide. A yield of approximately 82% can be expected.[5]

Procedure for this compound Synthesis:

-

In a pressure reactor, combine triphenylphosphine (1.0 eq) and acetonitrile.

-

Add ethyl chloride (1.0-1.5 eq) dropwise.

-

Seal the reactor and heat to 120-160°C, maintaining a pressure of 8-12 kg/cm ².

-

Continue the reaction for 30-40 hours.

-

After cooling to room temperature and releasing the pressure, the product is isolated by centrifugation and drying. This method can yield over 94% of the desired product.[6]

Protocol 2: In Situ Generation of Ethyltriphenylphosphonium Ylide and Wittig Reaction

The ethyltriphenylphosphonium ylide is typically generated in situ by deprotonating the corresponding phosphonium salt with a strong base and is used immediately in the reaction with the carbonyl compound.[7]

Method A: Using n-Butyllithium (n-BuLi)

Materials:

-

Ethyltriphenylphosphonium bromide/chloride (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Schlenk flask or flame-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath (0°C) or Dry ice/acetone bath (-78°C)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add ethyltriphenylphosphonium bromide/chloride.

-

Add anhydrous THF and cool the resulting suspension to 0°C using an ice bath.

-

Slowly add n-BuLi dropwise via syringe to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color.

-

Stir the ylide solution at 0°C for 1 hour.

-

Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Proceed with the work-up and purification as described in Protocol 3.

Method B: Using Sodium Hydride (NaH)

Materials:

-

Ethyltriphenylphosphonium bromide/chloride (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or THF

-

Aldehyde or Ketone (1.0 eq)

-

Round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous DMSO or THF to the flask.

-

Carefully add the ethyltriphenylphosphonium bromide/chloride in portions to the stirred suspension of NaH.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the ylide.

-

Add the aldehyde or ketone dissolved in the same anhydrous solvent to the ylide solution.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

-

Proceed with the work-up and purification as described in Protocol 3.

Method C: Using Potassium tert-Butoxide (KOtBu)

Materials:

-

Ethyltriphenylphosphonium bromide/chloride (1.1 eq)

-

Potassium tert-butoxide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether

-

Aldehyde or Ketone (1.0 eq)

-

Round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add ethyltriphenylphosphonium bromide/chloride and anhydrous THF or diethyl ether.

-

With vigorous stirring, add potassium tert-butoxide to the suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the aldehyde or ketone to the ylide solution.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Proceed with the work-up and purification as described in Protocol 3.

Protocol 3: Work-up and Purification

The work-up procedure aims to remove the triphenylphosphine oxide byproduct and any unreacted starting materials.

Procedure:

-

After the reaction is complete, quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or hexanes (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel or by recrystallization. For nonpolar alkenes, trituration with a solvent like cold pentane (B18724) can help to precipitate the triphenylphosphine oxide, which can then be removed by filtration.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Wittig reaction using ethyltriphenylphosphonium ylide with various carbonyl compounds.

Table 1: Wittig Reaction with Aldehydes

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | NaH | DMSO | rt | 2 | 85 | 15:85 | [8] |

| 4-Methoxybenzaldehyde | n-BuLi | THF | -78 to rt | 5 | 84 | 1.6:1 | [9] |

| Cyclohexanecarboxaldehyde | KOtBu | THF | rt | 12 | 75 | 20:80 | N/A |

| Heptanal | NaH | THF | rt | 4 | 80 | 10:90 | N/A |

Table 2: Wittig Reaction with Ketones

| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | n-BuLi | THF | rt | 12 | 60-78 | [10] |

| Acetone | NaH | THF | rt | 6 | 70 | [11] |

| 2-Pentanone | n-BuLi | Ether | reflux | 16 | 55 | N/A |

| Acetophenone | KOtBu | DMSO | 50 | 24 | 45 | N/A |